molecular formula C11H10N6 B14910907 N-benzyltetrazolo[1,5-b]pyridazin-6-amine

N-benzyltetrazolo[1,5-b]pyridazin-6-amine

Katalognummer: B14910907
Molekulargewicht: 226.24 g/mol
InChI-Schlüssel: HPFUQZCGJYYDEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyltetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of tetrazolo-pyridazines. This compound is characterized by a fused ring system consisting of a tetrazole ring and a pyridazine ring, with a benzyl group attached to the nitrogen atom of the tetrazole ring. The molecular formula of this compound is C11H10N6, and it has a molecular weight of 226.24 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyltetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(II) sulfate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyltetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .

Wirkmechanismus

The mechanism of action of N-benzyltetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways . Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H10N6

Molekulargewicht

226.24 g/mol

IUPAC-Name

N-benzyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-12-10-6-7-11-13-15-16-17(11)14-10/h1-7H,8H2,(H,12,14)

InChI-Schlüssel

HPFUQZCGJYYDEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=NN3C(=NN=N3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.